molecular formula C12H8BrClFNO2 B1474519 Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate CAS No. 1260650-59-6

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Cat. No.: B1474519
CAS No.: 1260650-59-6
M. Wt: 332.55 g/mol
InChI Key: CTZSVPFBWCXIOY-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8BrClFNO2 and its molecular weight is 332.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

It’s known that quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include signaling pathways, metabolic pathways, and pathways involved in cell cycle regulation .

Pharmacokinetics

The compound’s predicted boiling point is 3774±370 °C, and its predicted density is 1634±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Based on the known effects of similar quinoline derivatives, it can be speculated that the compound may modulate the activity of its targets, leading to changes in cellular processes .

Action Environment

The action of Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C . Other factors, such as pH and the presence of other molecules, may also influence the compound’s action .

Properties

IUPAC Name

ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(15)9(11)10(6)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZSVPFBWCXIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Reactant of Route 3
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Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Reactant of Route 5
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Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.